2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide
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Overview
Description
Preparation Methods
The synthesis of 2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide involves several steps. Typically, the synthetic route includes the reaction of 3-(trifluoromethyl)benzaldehyde with isoindoline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained . Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying intracellular processes and protein interactions . The exact molecular pathways involved depend on the specific application and target proteins being studied .
Comparison with Similar Compounds
2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide can be compared with other similar compounds, such as:
2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine: Lacks the hydrobromide component but shares similar structural features.
3-(Trifluoromethyl)benzaldehyde: A precursor in the synthesis of the target compound.
Isoindoline derivatives: Compounds with similar isoindoline structures but different substituents.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and isoindoline structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2.BrH/c16-15(17,18)11-5-3-6-12(8-11)20-9-10-4-1-2-7-13(10)14(20)19;/h1-8,19H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNXCFIACQGPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=CC(=C3)C(F)(F)F.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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